Tos-PEG4-t-butyl ester
Overview
Description
Tos-PEG4-t-butyl ester is a PEG analogue containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
Tos-PEG4-t-butyl ester can be used in the synthesis of a series of PROTACs . For example, it has been used in the synthesis of BI-3663, a highly selective PTK2/FAK PROTAC .Molecular Structure Analysis
Tos-PEG4-t-butyl ester contains a total of 61 bonds, including 29 non-H bonds, 9 multiple bonds, 16 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 3 aliphatic ethers, and 1 thio-/dithio-sulfonate .Chemical Reactions Analysis
The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Tos-PEG4-t-butyl ester has a molecular weight of 432.53 g/mol . It appears as a liquid and is colorless to light yellow . It is soluble in DMSO at a concentration of 100 mg/mL .Scientific Research Applications
Polymer Electrolytes for Lithium-Sulfur Batteries :
- A study by Cai et al. (2019) developed a quasi-solid-state copolymer electrolyte using components including butyl acrylate with ester groups for lithium-sulfur batteries. This electrolyte demonstrated improved ionic conductivity and lithium-ion migration rate, crucial for battery performance (Cai et al., 2019).
Drug Delivery Systems :
- Smith et al. (2013) utilized Mitsunobu reactions to link t-butyl esters of α4 integrin inhibitors with branched PEG, enhancing the bioactivity and sustained levels of these inhibitors in vivo (Smith et al., 2013).
- Youk et al. (2005) found that the conjugation of α-tocopheryl (TOS) with polyethylene glycol (PEG) resulted in a derivative (TPGS) with enhanced anticancer efficacy, suggesting its potential in cancer therapeutics (Youk et al., 2005).
Biodegradation of Polymers :
- Research by Dupret et al. (1999) on the biodegradation of poly(ester-urethane)s, using components like poly(butylene adipate) and poly(ethylene succinate), sheds light on the environmental aspects and sustainability of these materials (Dupret et al., 1999).
Surface Chemical Modification for Bioconjugation :
- Duvigneau et al. (2008) explored the thermal activation of thin polymer films for chemical modification, focusing on the formation of pending carboxylic acid groups for bioconjugation, an essential technique in biomedical applications (Duvigneau et al., 2008).
Thermal/Oxidative Degradation and Stabilization :
- A study by Han et al. (1997) on the thermal degradation and stabilization of polyethylene glycol (PEG) provided insights into developing PEG as a thermal energy storage material, highlighting the importance of understanding material properties for practical applications (Han et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8S/c1-17-5-7-18(8-6-17)29(22,23)27-16-15-26-14-13-25-12-11-24-10-9-19(21)28-20(2,3)4/h5-8H,9-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWIVKRAHBPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120878 | |
Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG4-t-butyl ester | |
CAS RN |
217817-01-1 | |
Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217817-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tos-PEG4-t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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